
DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium) is a disodium salt compound of 3-hydroxy-3-methylglutaryl coenzyme A. It is a key intermediate in the biosynthesis of terpenes and ketone bodies. This compound plays a crucial role in cholesterol synthesis and is involved in ester metabolism in vivo .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium) is synthesized from acetyl coenzyme A and acetoacetyl coenzyme A through a condensation reaction catalyzed by 3-hydroxy-3-methylglutaryl coenzyme A synthase . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium) involves large-scale fermentation processes using genetically engineered microorganisms that overexpress the necessary enzymes. The product is then purified through a series of chromatographic techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into different oxidation states.
Reduction: The compound can be reduced to form different products.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include different intermediates in the cholesterol biosynthesis pathway, such as mevalonate and β-hydroxybutyrate .
Applications De Recherche Scientifique
DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium) has a wide range of scientific research applications:
Mécanisme D'action
DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium) exerts its effects by acting as a precursor in the cholesterol biosynthesis pathway. It is converted into mevalonate by the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme is a key regulatory point in cholesterol synthesis and is the target of statin drugs. The compound also couples with low-density lipoprotein receptors to regulate cholesterol levels in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-3-methylglutaryl coenzyme A (sodium salt): Similar in structure and function, but with sodium instead of disodium.
Acetoacetyl coenzyme A: Another intermediate in the cholesterol biosynthesis pathway.
Mevalonate: A downstream product in the pathway
Uniqueness
DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium) is unique due to its role as a key intermediate in both the biosynthesis of terpenes and ketone bodies and the regulation of cholesterol synthesis. Its ability to couple with low-density lipoprotein receptors adds to its distinctiveness .
Propriétés
Formule moléculaire |
C27H44N7Na2O20P3S |
|---|---|
Poids moléculaire |
957.6 g/mol |
InChI |
InChI=1S/C27H44N7O20P3S.2Na/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34;;/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45);;/t14-,19-,20-,21+,25-,27?;;/m1../s1 |
Clé InChI |
AYBOKAFVGRUVHD-FZFZRPSRSA-N |
SMILES isomérique |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na].[Na] |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


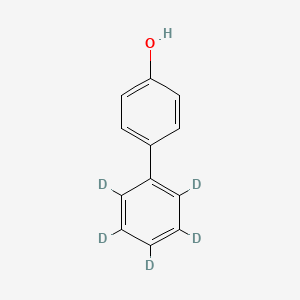
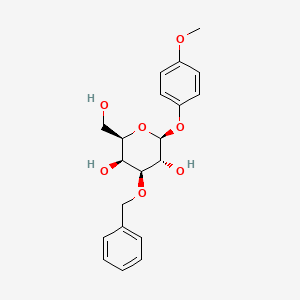
![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one](/img/structure/B12398767.png)
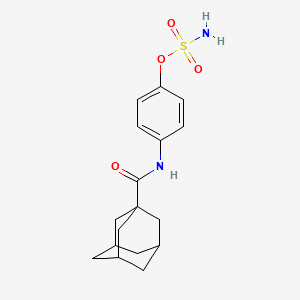
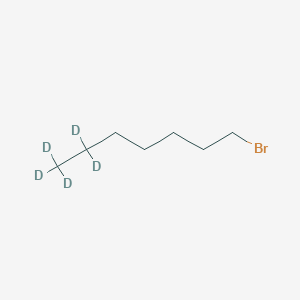


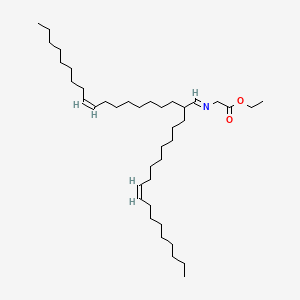




![4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium](/img/structure/B12398848.png)

